molecular formula C19H13FN4O2S B2780566 2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 946385-50-8

2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol

Cat. No.: B2780566
CAS No.: 946385-50-8
M. Wt: 380.4
InChI Key: ZWHHTHKGCHMLLA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidinol group, a phenyl group, an oxadiazole group, and a sulfanyl group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.


Molecular Structure Analysis

The compound’s molecular structure would likely be quite complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the oxadiazole group could potentially undergo reactions with nucleophiles or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces within the compound .

Scientific Research Applications

Transparent Aromatic Polyimides

A study focused on the synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences, along with good thermomechanical stabilities. These PIs were synthesized through conventional two-step thermal polycondensation involving compounds with thiophenyl-substituted benzidines, highlighting the role of sulfur-containing aromatic PIs in creating materials with high performance optical and mechanical properties (Tapaswi et al., 2015).

Antimicrobial Activity

Another research explored derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole for their potent and selective activities against the gastric pathogen Helicobacter pylori. This study highlights the compound's significance in developing novel anti-H. pylori agents with low minimal inhibition concentrations against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin (Carcanague et al., 2002).

Synthesis and Pharmacological Evaluation

Research on the synthesis, characterization, and pharmacological evaluation of new 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety demonstrated significant anti-convulsant and anti-inflammatory activities. This study indicates the potential of such compounds as inhibitors of cyclooxygenase-2 and voltage-gated sodium channels, which could lead to therapeutic applications (Bhat et al., 2016).

Medicinal Chemistry

In medicinal chemistry, a study on the discovery, synthesis, and molecular corroborations of medicinally important novel pyrazoles, including derivatives with 4-fluorophenyl moieties, showed promising biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory effects. Molecular docking studies indicated these compounds' potential as COX-2 inhibitors or anti-inflammatory drugs, underlining the importance of fluorine substitution in enhancing pharmacological activity (Thangarasu et al., 2019).

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2S/c20-14-8-6-13(7-9-14)18-23-17(26-24-18)11-27-19-21-15(10-16(25)22-19)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHHTHKGCHMLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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